

The Thermodynamics of Aniline-Water Mixing: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Aniline water

Cat. No.: B12563989

[Get Quote](#)

An In-depth Examination of the Phase Behavior, Thermodynamic Principles, and Experimental Analysis of the Aniline-Water System

The aniline-water system serves as a quintessential model for understanding the thermodynamics of partially miscible liquids. Its characteristic phase behavior, governed by a delicate interplay of enthalpy and entropy, offers valuable insights for researchers in physical chemistry, materials science, and drug development. This technical guide provides a comprehensive overview of the core thermodynamic principles, detailed experimental protocols for characterization, and quantitative data pertaining to the aniline-water mixture.

Phase Behavior of the Aniline-Water System

Aniline and water are partially miscible at room temperature, forming two distinct liquid phases when mixed in certain proportions. One phase is a saturated solution of aniline in water, and the other is a saturated solution of water in aniline. The mutual solubility of these two components is highly dependent on temperature.

Upper Consolute Solution Temperature (UCST)

The aniline-water system is characterized by an Upper Consolute Solution Temperature (UCST), which is the critical temperature above which the two components are miscible in all proportions. Below this temperature, the system can exist as either a single homogeneous phase or two separate liquid phases, depending on the overall composition. The phase separation below the UCST is driven by unfavorable energetic interactions between aniline and

water molecules. The UCST for the aniline-water system is approximately 168 °C (441.15 K).[1] A critical evaluation of experimental data places the UCST at 439.0 K with a corresponding mole fraction of aniline of 0.16.[2]

The phase behavior is typically represented by a phase diagram, which plots temperature against the composition of the mixture. The area inside the parabolic curve represents the two-phase region, while the area outside the curve represents the single-phase (homogeneous) region.

The Thermodynamic Driving Forces of Mixing

The spontaneity of mixing is governed by the change in Gibbs free energy (ΔG_{mix}), which is defined by the Gibbs-Helmholtz equation:

$$\Delta G_{\text{mix}} = \Delta H_{\text{mix}} - T\Delta S_{\text{mix}}$$

Where:

- ΔG_{mix} is the Gibbs free energy of mixing. A negative value indicates a spontaneous mixing process.
- ΔH_{mix} is the enthalpy of mixing. It represents the heat absorbed or released during mixing.
- T is the absolute temperature in Kelvin.
- ΔS_{mix} is the entropy of mixing. It represents the change in randomness or disorder of the system upon mixing.

Enthalpy of Mixing (ΔH_{mix})

For the aniline-water system, the enthalpy of mixing is positive (endothermic). This is because the hydrogen bonds between water molecules and the intermolecular forces between aniline molecules are stronger than the hydrogen bonds formed between aniline and water molecules. Consequently, energy is required to break the stronger interactions, and less energy is released upon forming the new, weaker interactions. This positive ΔH_{mix} is the primary factor opposing miscibility and driving phase separation at lower temperatures.

Entropy of Mixing (ΔS_{mix})

The entropy of mixing for any non-reacting system is generally positive ($\Delta S_{\text{mix}} > 0$). This is due to the increase in the number of possible arrangements of the molecules when they are mixed, leading to a more disordered state. The $T\Delta S_{\text{mix}}$ term in the Gibbs free energy equation is therefore always a negative value, which favors the spontaneous mixing of components.

The Role of Temperature

The competition between the unfavorable enthalpy term ($\Delta H_{\text{mix}} > 0$) and the favorable entropy term ($-T\Delta S_{\text{mix}} < 0$) determines the sign of ΔG_{mix} and thus the miscibility of aniline and water.

- At temperatures below the UCST: The unfavorable positive enthalpy term (ΔH_{mix}) is larger in magnitude than the favorable entropy term ($-T\Delta S_{\text{mix}}$). This results in a positive ΔG_{mix} for certain compositions, leading to the system minimizing its free energy by separating into two distinct phases.
- As temperature increases: The magnitude of the favorable $-T\Delta S_{\text{mix}}$ term increases.
- At and above the UCST: The $-T\Delta S_{\text{mix}}$ term becomes sufficiently large to overcome the positive ΔH_{mix} term, making ΔG_{mix} negative for all possible compositions. As a result, aniline and water become completely miscible in all proportions.

Quantitative Data

The following tables summarize the key quantitative data for the aniline-water system.

Table 1: Mutual Solubility of Aniline and Water at Various Temperatures

Temperature (°C)	Temperature (K)	Solubility of Aniline in Water (wt %)	Solubility of Water in Aniline (wt %)
25	298.15	3.5	5.2
50	323.15	3.8	6.8
90	363.15	5.4	10.5
120	393.15	8.0	16.0
150	423.15	13.5	27.0
160	433.15	18.0	36.0

Note: These values are compiled and averaged from various literature sources. Actual values may vary slightly depending on experimental conditions.

Table 2: Critical Solution Temperature and Composition

Parameter	Value
Upper Consolute Solution Temperature (UCST)	~168 °C (441.15 K)[1]
Critically Evaluated UCST	439.0 K[2]
Critical Composition (Mole Fraction of Aniline)	~0.16[2]
Critical Composition (Weight % of Aniline)	~34%

Table 3: Summary of Thermodynamic Parameters for Aniline-Water Mixing

Thermodynamic Parameter	Sign	Implication for Mixing
ΔH_{mix} (Enthalpy of Mixing)	Positive (+)	Endothermic process. Unfavorable for mixing. Energy is required to break stronger self-interactions (water-water, aniline-aniline) than is released by forming new interactions (aniline-water).
ΔS_{mix} (Entropy of Mixing)	Positive (+)	Favorable for mixing. The mixture is more disordered than the pure components.
ΔG_{mix} (Gibbs Free Energy of Mixing)	Depends on Temperature	Below UCST: Can be positive, leading to phase separation. Above UCST: Always negative, leading to complete miscibility.

Experimental Protocols

Determination of the Aniline-Water Phase Diagram (Cloud Point Method)

This method is used to determine the temperature at which a mixture of a known composition undergoes a phase transition from a single phase to two phases (or vice versa). By repeating this process for various compositions, the entire phase diagram can be constructed.

Materials and Apparatus:

- Aniline (purified)
- Distilled or deionized water
- A set of sealable glass tubes or boiling tubes
- Calibrated thermometer with 0.1 °C resolution
- Heating bath (e.g., oil or glycerin bath) with a stirrer and temperature controller

- Stirring mechanism for the sample tubes (e.g., magnetic stirrer or wire loop)
- Burettes or pipettes for accurate volume measurement, or an analytical balance for mass measurement.

Procedure:

- Preparation of Mixtures: Prepare a series of aniline-water mixtures with varying compositions by weight (e.g., from 5% to 95% aniline in 5-10% increments). Accurately weigh the required amounts of aniline and water directly into separate, labeled, sealable glass tubes.
- Heating: Place a sample tube containing a mixture of known composition into the heating bath. Ensure the thermometer bulb is fully immersed in the liquid mixture but not touching the sides of the tube.
- Observation (Heating Cycle): Begin heating the bath slowly (e.g., 1-2 °C per minute) while continuously stirring the aniline-water mixture. The mixture will initially appear turbid or cloudy due to the presence of two phases.
- Miscibility Temperature (T1): Observe the mixture closely. The temperature at which the turbidity completely disappears and the solution becomes a single, clear, homogeneous phase is the miscibility temperature. Record this temperature (T1).
- Observation (Cooling Cycle): Remove the tube from the heating bath and allow it to cool slowly while continuing to stir.
- Cloud Point Temperature (T2): Observe the mixture for the first sign of persistent turbidity or cloudiness, which indicates the onset of phase separation. Record this temperature (T2).^[3]
- Data Averaging: For each composition, the miscibility temperature is taken as the average of T1 and T2. The difference between the two temperatures should ideally be small (e.g., < 1-2 °C).
- Repeat for All Compositions: Repeat steps 2-7 for all prepared mixtures to obtain a set of miscibility temperatures corresponding to each composition.

- **Constructing the Phase Diagram:** Plot the average miscibility temperature (Y-axis) against the weight percent of aniline (X-axis). Draw a smooth curve through the data points. The peak of this curve corresponds to the Upper Consolute Solution Temperature (UCST) and the critical composition.

Analysis of Conjugate Phases

To determine the composition of the two liquid phases in equilibrium at a specific temperature below the UCST (i.e., to determine a tie-line), a different procedure is required.

Procedure:

- **Equilibration:** Prepare a bulk mixture of aniline and water with a composition that falls within the two-phase region of the phase diagram. Place this mixture in a sealed, thermostatted vessel at the desired temperature.
- **Phase Separation:** Stir the mixture vigorously for a prolonged period (e.g., several hours) to ensure equilibrium is reached. Then, turn off the stirring and allow the two phases to separate completely.
- **Sampling:** Carefully withdraw a sample from the upper (water-rich) layer and a separate sample from the lower (aniline-rich) layer using a syringe or pipette.
- **Compositional Analysis:** Analyze the composition of each phase using a suitable analytical technique. Gas chromatography (GC) is a common method for this analysis.^{[4][5]} A calibration curve prepared with standards of known aniline-water compositions is required for accurate quantification.

Effect of Impurities

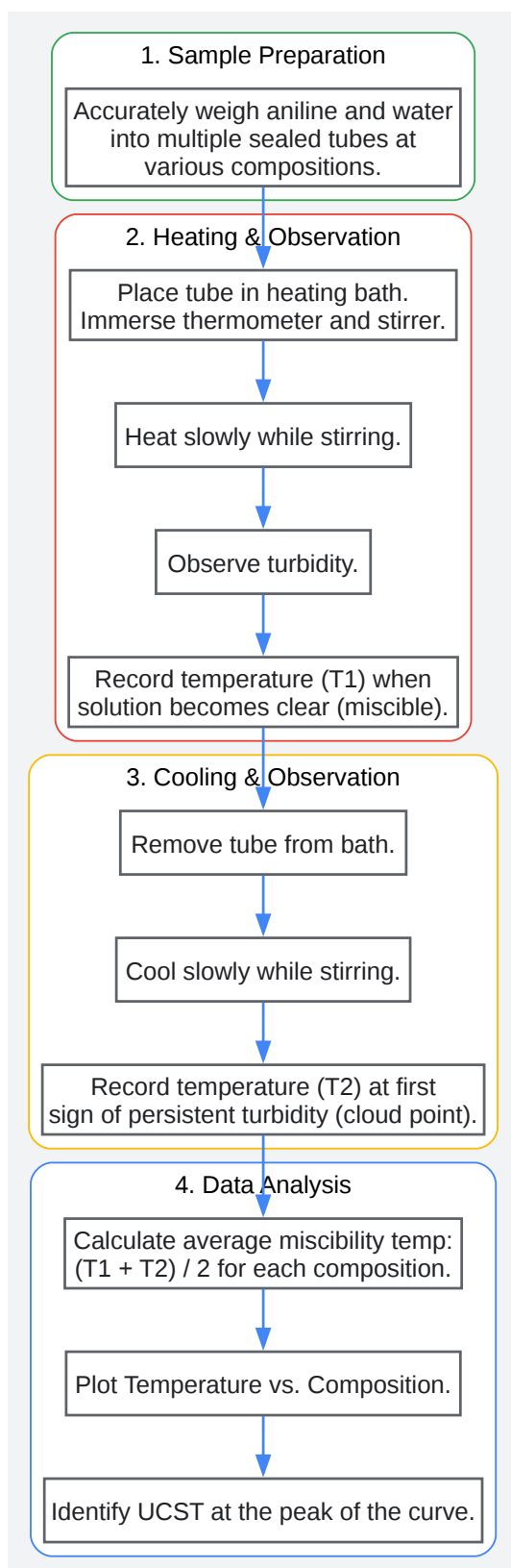
The presence of impurities can significantly alter the phase behavior of the aniline-water system. The effect depends on the solubility of the impurity in the two components.

- **Impurity Soluble in One Component:** If an impurity is soluble in only one of the two liquids (e.g., sodium chloride in water), it will generally raise the Upper Consolute Solution Temperature. This is because the presence of the solute in one phase decreases the

chemical potential of that component, making it even less favorable for the other component to mix with it.

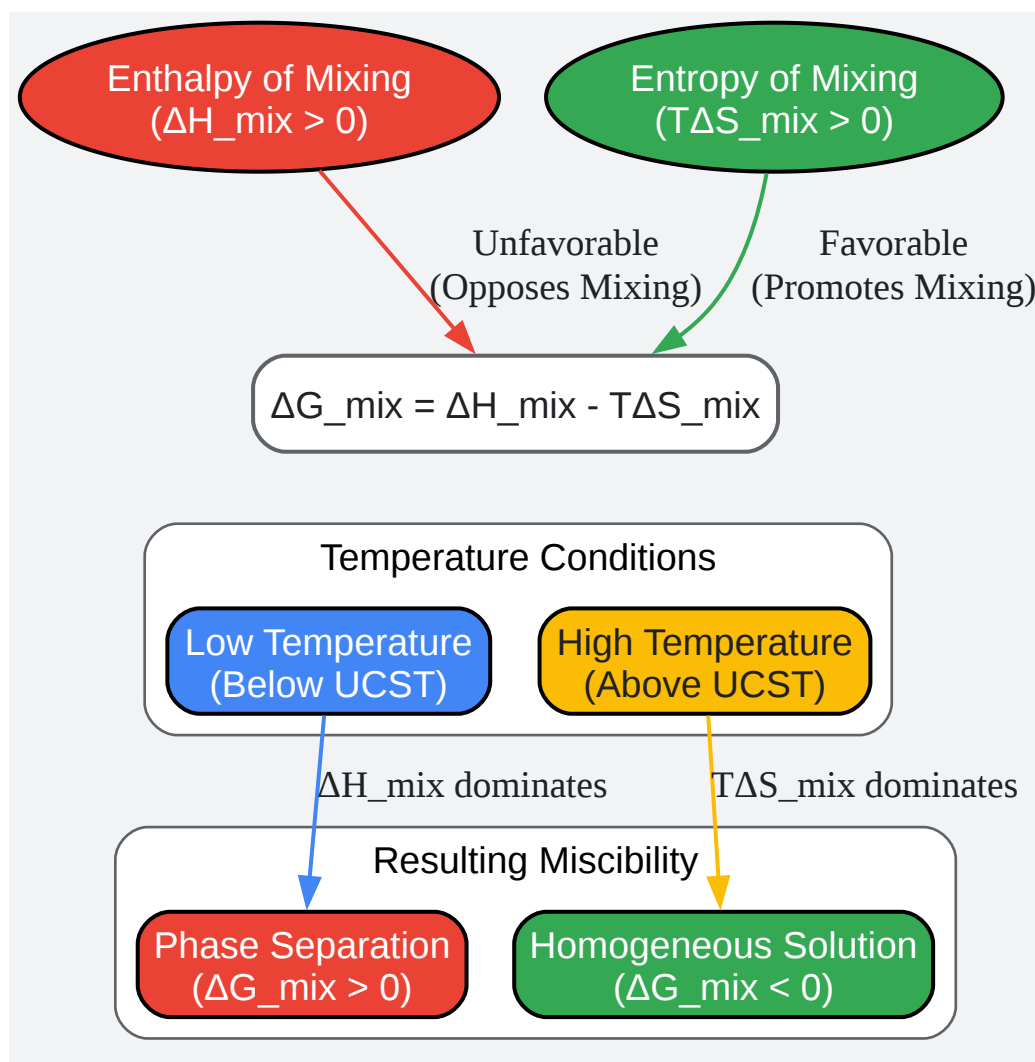
- **Impurity Soluble in Both Components:** If an impurity is soluble in both aniline and water (e.g., acetone or certain alcohols), it will typically lower the UCST, promoting miscibility at lower temperatures.[\[6\]](#)

Mandatory Visualizations



[Click to download full resolution via product page](#)

Caption: Experimental workflow for determining the aniline-water phase diagram.



[Click to download full resolution via product page](#)

Caption: Thermodynamic principles governing aniline-water miscibility.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. [researchgate.net](https://www.researchgate.net) [[researchgate.net](https://www.researchgate.net)]
- 2. pubs.aip.org [pubs.aip.org]

- 3. almaaqal.edu.iq [almaaqal.edu.iq]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. The system: aniline—acetone—water - Transactions of the Faraday Society (RSC Publishing) [pubs.rsc.org]
- To cite this document: BenchChem. [The Thermodynamics of Aniline-Water Mixing: A Technical Guide for Researchers]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b12563989#thermodynamics-of-aniline-water-mixing]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com